molecular formula C9H8O3 B122184 2,3-Dihydrobenzofuran-4-carboxylic acid CAS No. 209256-40-6

2,3-Dihydrobenzofuran-4-carboxylic acid

Cat. No. B122184
CAS RN: 209256-40-6
M. Wt: 164.16 g/mol
InChI Key: CHDSHBWEGSCEDX-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-4-carboxylic acid (2,3-DHBCA) is an important organic compound that has been used for a variety of scientific applications. It is a derivative of benzofuran and belongs to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 178.19 g/mol. 2,3-DHBCA has been used as a starting material for the synthesis of various compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Electrochemical Synthesis : 2,3-Dihydrobenzofuran-4-carboxylic acid derivatives can be synthesized electrochemically. A study demonstrated the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids using a novel electrochemical aryl radical generation method (Senboku et al., 2011).
  • Metal-Free Coupling : The compound can also be synthesized through a metal-free coupling reaction between 2-vinylphenols and carboxylic acids, offering an environmentally friendly and efficient method (Chen et al., 2015).

Biologically Active Compound Synthesis

  • Library Preparation for Drug Discovery : Benzofuran and 2,3-dihydrobenzofuran scaffolds, including this compound, are key in synthesizing libraries of biologically active compounds. These libraries are vital for drug discovery and design (Qin et al., 2017).
  • Biocatalytic Strategy for Synthesis : A biocatalytic strategy has been developed for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofuran-based tricyclic scaffolds, expanding the toolbox for asymmetric C-C bond transformations (Vargas et al., 2019).

Synthetic Methods Development

  • Aryl Radical Cyclization : Research has explored aryl radical cyclization with alkyne followed by tandem carboxylation, providing a novel method for constructing complex molecular scaffolds including this compound (Katayama et al., 2016).

Structural and Functional Analysis

  • X-Ray Diffraction : Studies involving 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, have used techniques like X-ray diffraction for molecular structure elucidation, providing insights into the structural characteristics of similar compounds (Mori et al., 2020).
  • Vibrational Spectroscopy : Vibrational spectroscopy studies, such as those on 4-Aminobenzoic acid, a related compound, offer insights into the electronic and structural properties of benzofuran derivatives (Khuu et al., 2020).

Environmental and Medicinal Applications

  • Antimicrobial Properties : Some dihydrobenzofurans, including derivatives of this compound, have been studied for their antimicrobial properties, indicating potential applications in medicinal chemistry (Ravi et al., 2012).

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties . Future research may focus on developing more effective synthetic routes and exploring their potential applications in various fields .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDSHBWEGSCEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596267
Record name 2,3-Dihydro-1-benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209256-40-6
Record name 2,3-Dihydro-1-benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Benzofuran-4-carboxylic acid (10.0 g, 61.7 mmol) was hydrogenated (60 psi) in acetic acid (100 mL) over 10% Pd/C (2 g) for 12 hr. The mixture was filtered and the filtrate was diluted with water (500 mL) to give 2,3-dihydrobenzofuran-4-carboxylic acid as a white powder (8.4 g, 83%). A sample was recrystallized from isopropanol to give fine white needles (mp: 185.5°-187.5° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzofuran-4-carboxylic acid ##STR37## [Eissenstat, et al, J. Medicinal Chemistry, 38 (16) 3094-3105 (1995)] (10.0 g, 61.7 mmol) was hydrogenated (60 psi) in acetic acid (100 mL) over 10% Pd/C (2 g) for 12 hr. The mixture was filtered and the filtrate was diluted with water (500 mL) to give 2,3-dihydrobenzofuran-4-carboxylic acid as a white powder (8.4 g, 83%). A sample was recrystallized from isopropanol to give fine white needles (mp: 185.5-185.5° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,3-Dihydrobenzofuran-4-carboxylic acid (echinolactone) formed from Echinochrome A?

A1: Echinolactone is not a direct product of Echinochrome A degradation. Instead, it forms from the dehydration of 4-ethyl-3,5,6-trihydroxy-2-oxalobenzoic acid (compound 7 in the study), which is one of the primary oxidation products of Echinochrome A when exposed to air-equilibrated aqueous solutions. [] The study further elucidated the structure of echinolactone, confirming its formation from compound 7. []

Q2: What is known about the structural characterization of echinolactone?

A2: The research utilized X-ray crystallography to determine the structure of echinolactone. [] While the study does not explicitly provide the molecular formula, weight, or detailed spectroscopic data, it does highlight that two crystal forms of echinolactone were obtained during the analysis. [] This suggests that further investigation into the specific spectroscopic properties of each crystal form might be of interest.

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